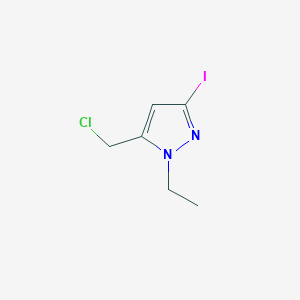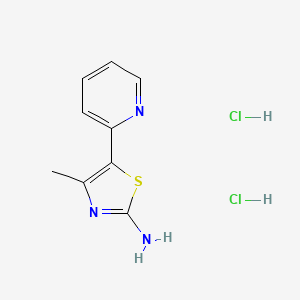
N-ethyl-4-fluoro-3-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-4-fluoro-3-methylaniline hydrochloride” is a chemical compound with the CAS Number: 2089258-38-6 . It has a molecular weight of 189.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 155-156 degrees .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- Metabolism in Rat Liver Microsomes : Rat liver microsomal metabolism of halogenated methylanilines, including compounds structurally related to N-ethyl-4-fluoro-3-methylaniline hydrochloride, was investigated. This study identified various metabolites, such as benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. It highlighted the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).
Analytical Method Development
- Fluorometric Assay for Microsomal Hydroxylase : A study presented a sensitive fluorometric method for assaying microsomal hydroxylase activity, using compounds similar to this compound as substrates. This technique is essential for determining low levels of N-demethylase activity (Hoeven, 1977).
Environmental Toxicology
- Toxicity Assessment Using Metabonomics : A study on the toxicity of fluoroanilines, including molecules structurally related to this compound, used high-resolution nuclear magnetic resonance (NMR) spectroscopy. This approach helps in identifying novel biomarkers of xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).
Chemical Synthesis and Structure Analysis
- Synthesis and Crystal Structure : Research on chlorination of fluoro-methylanilines led to the discovery of new compounds with detailed crystal structural analysis. These studies are crucial for understanding the physical and chemical properties of these compounds (Mayes et al., 2008).
Pharmacological Applications
- Antibacterial Activity : Synthesis of compounds structurally similar to this compound has been explored for their potential antibacterial activity. Such studies contribute to the development of new antibacterial agents (Zhi et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that many aniline derivatives interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Aniline derivatives often interact with their targets by forming covalent bonds, altering the target’s function . The presence of the fluorine atom might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .
Biochemical Pathways
Aniline derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s hydrochloride salt form suggests it may be well-absorbed in the gastrointestinal tract due to increased water solubility .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-fluoro-3-methylaniline hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
N-ethyl-4-fluoro-3-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYQQAGBCPDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)



![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/no-structure.png)



